N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}acetamide
CAS No.: 1060226-55-2
Cat. No.: VC11933924
Molecular Formula: C20H24N2O4S
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060226-55-2 |
|---|---|
| Molecular Formula | C20H24N2O4S |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | N-cyclopropyl-2-[4-[2-(4-methoxyphenyl)ethylsulfonylamino]phenyl]acetamide |
| Standard InChI | InChI=1S/C20H24N2O4S/c1-26-19-10-4-15(5-11-19)12-13-27(24,25)22-18-6-2-16(3-7-18)14-20(23)21-17-8-9-17/h2-7,10-11,17,22H,8-9,12-14H2,1H3,(H,21,23) |
| Standard InChI Key | UFLKFJMRWBZQSQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
| Canonical SMILES | COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
Introduction
N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}acetamide is a synthetic organic compound characterized by its complex molecular structure, which includes a cyclopropyl group and a sulfonamide moiety. This compound is of significant interest in scientific research due to its potential biological activity and applications in medicinal chemistry.
Synthesis
The synthesis of N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}acetamide typically involves multiple steps, including the preparation of key intermediates such as cyclopropyl precursors and sulfonamide derivatives. Common synthetic routes may involve nucleophilic substitutions, condensation reactions, and protection-deprotection strategies to ensure the correct assembly of the molecule.
Biological Activity and Potential Applications
Preliminary studies suggest that N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}acetamide exhibits significant biological activity, particularly in interactions with enzymes and receptors involved in metabolic pathways. This activity could lead to applications in medicinal chemistry, such as drug development for diseases related to these pathways.
| Potential Application | Mechanism |
|---|---|
| Enzyme Inhibition | The sulfonamide group may interact with enzymes, modulating their activity. |
| Receptor Binding | The compound's structure allows for potential binding to specific receptors, influencing signaling pathways. |
Interaction Studies
Understanding the pharmacodynamics of N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}acetamide requires detailed interaction studies with various biological targets. These studies may include in vitro assays to assess enzyme inhibition or receptor binding affinity.
Comparison with Similar Compounds
Several compounds share structural similarities with N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}acetamide, including:
| Compound | Notable Features |
|---|---|
| N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide | Contains an ethylenediamine linker. |
| 2-(4-Methoxyphenyl)acetamide | Simpler structure focusing on methoxy substitution. |
| N-cyclopropyl-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]amino]acetamide | Incorporates an oxazole ring for enhanced activity. |
These compounds highlight the diversity of structural modifications possible within this class of molecules, each potentially conferring unique pharmacological properties.
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